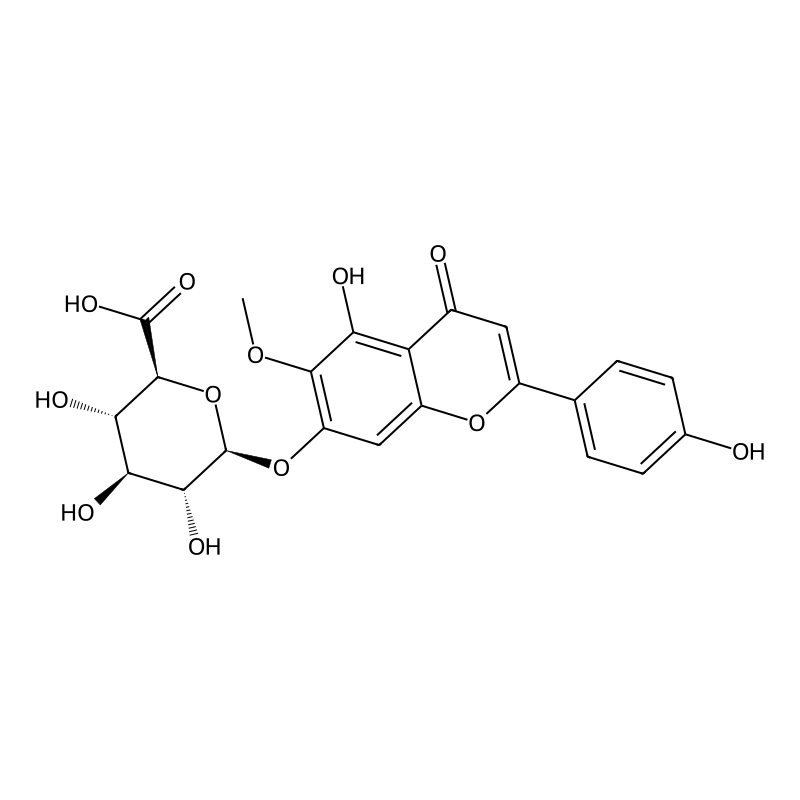

Hispidulin 7-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.

Hispidulin 7-glucuronide is a phenolic compound derived from various plant sources, particularly from the genus Salvia. It is a glucuronide derivative of hispidulin, a flavonoid known for its diverse biological activities. The compound exhibits a molecular weight of approximately 476.39 g/mol and is characterized by its yellow powder form, which is soluble in organic solvents such as methanol and ethanol .

Hispidulin 7-glucuronide exhibits significant biological activities, including:

- Antioxidant Activity: The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

- Anti-inflammatory Effects: It reduces nitric oxide production in macrophages, indicating potential anti-inflammatory properties .

- Cytotoxicity: Studies indicate that hispidulin induces apoptosis in cancer cell lines such as HepG2 and CCRF-CEM, suggesting its potential as an anticancer agent .

The synthesis of hispidulin 7-glucuronide typically involves enzymatic glycosylation processes. Glycosyltransferases catalyze the transfer of glucuronic acid to the hydroxyl group at the 7-position of hispidulin. This enzymatic reaction enhances the solubility and stability of the flavonoid, facilitating its bioavailability in biological systems .

Research indicates that hispidulin 7-glucuronide interacts with various biological systems:

- Cellular Mechanisms: It has been shown to modulate signaling pathways involved in apoptosis and inflammation, particularly through the inhibition of the phosphoinositide 3-kinase/Akt pathway .

- Metabolic Pathways: The compound undergoes biotransformation in the gut microbiota, which may influence its bioavailability and efficacy .

Hispidulin 7-glucuronide shares structural similarities with other flavonoid glucuronides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Apigenin 7-glucuronide | Flavonoid backbone | Exhibits strong anti-inflammatory properties |

| Scutellarin | Flavonoid backbone | Known for neuroprotective effects |

| Chrysin 7-glucuronide | Flavonoid backbone | Exhibits anxiolytic effects |

| Isoscutellarein 8-glucuronide | Flavonoid backbone | Potentially greater stability due to 8-O glycosylation |

Hispidulin 7-glucuronide is unique due to its specific hydroxylation pattern and the resulting biological activities that distinguish it from other flavonoids and their glucuronides. Its potent antioxidant and anticancer properties make it a subject of interest in pharmacological research .

Flavonoid Biosynthesis in Plants

Conversion Pathways from Apigenin to Hispidulin

The biosynthesis of hispidulin begins with the flavone precursor apigenin (5,7,4'-trihydroxyflavone). Apigenin undergoes two sequential modifications: hydroxylation at the 6-position followed by methylation. Flavone 6-hydroxylase (F6H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the 6-position of apigenin, yielding scutellarein (5,6,7,4'-tetrahydroxyflavone) [4]. Subsequent methylation of the 6-hydroxyl group by flavone 6-O-methyltransferase (F6OMT) transfers a methyl group from S-adenosylmethionine (SAM) to form hispidulin (5,7,4'-trihydroxy-6-methoxyflavone) [4]. Kinetic studies of F6OMT homologs in Ocimum basilicum (basil) revealed substrate preferences for partially methylated flavones, with scutellarein-7-O-methyl ether showing the highest turnover rates [4].

Role of Flavone 6-Hydroxylase and Flavone 6-O-Methyltransferase

Flavone 6-hydroxylase (F6H) operates in the endoplasmic reticulum, requiring NADPH and molecular oxygen for activity. Its regioselectivity is determined by substrate positioning within the enzyme’s active site, which favors planar flavones like apigenin [4]. Flavone 6-O-methyltransferase (F6OMT), a SAM-dependent O-methyltransferase, exhibits stringent regioselectivity for the 6-hydroxyl group. Structural analyses of F6OMT homologs in Perilla frutescens and Scutellaria baicalensis identified critical residues in the substrate-binding pocket that discriminate against alternative hydroxyl positions [3]. For example, substitution of Val-148 in P. frutescens F6OMT with bulkier residues abolished 6-O-methylation activity, underscoring the role of steric constraints in catalytic specificity [3].

Glucuronidation Mechanisms

UDP-Glucuronosyltransferase (UGT) Superfamily

Glucuronidation of hispidulin at the 7-position is mediated by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to acceptor molecules. UGTs belong to a multigene family characterized by a conserved PSPG (plant secondary product glycosyltransferase) motif involved in UDP-sugar binding [2]. Phylogenetic analyses classify flavonoid-specific UGTs into distinct clusters, with cluster IIIb containing enzymes specialized for 7-O-glucuronosylation [3].

Flavone 7-Glucuronosyltransferases (F7GAT)

Flavone 7-glucuronosyltransferases (F7GATs) in Lamiales plants, such as P. frutescens UGT88D7 and Antirrhinum majus UGT88D4, exhibit broad substrate tolerance, accepting hispidulin, scutellarein, and baicalein as sugar acceptors [3]. Heterologous expression of UGT88D7 in Escherichia coli confirmed its ability to glucuronidate the 7-hydroxyl group of hispidulin, yielding hispidulin 7-glucuronide with a catalytic efficiency ($$k{cat}/Km$$) of 12.4 mM$$^{-1}$$s$$^{-1}$$ [3]. Structural modeling revealed that a conserved arginine residue (Arg-141 in UGT88D7) interacts with the carboxylate group of UDPGA, ensuring sugar donor specificity [3].

Sugar Donor Specificity Determinants

The sugar donor specificity of F7GATs is dictated by electrostatic interactions within the PSPG box. Substitution of Arg-141 with tryptophan in P. frutescens UGT88D7 switched donor preference from UDPGA to UDP-glucose, demonstrating the critical role of this residue in recognizing the anionic glucuronic acid moiety [3]. Comparative analysis of UGT88 family members across Lamiales species revealed a conserved arginine-tryptophan dyad in the PSPG motif, which coevolved with the acquisition of UDPGA specificity [3].

Regulation of Biosynthetic Pathways

Transcriptional Control Mechanisms

Expression of F7GAT genes is tightly coordinated with upstream flavonoid biosynthetic enzymes. In P. frutescens, transcript levels of UGT88D7 parallel the accumulation of hispidulin 7-glucuronide in leaves, suggesting co-regulation by MYB-bHLH-WD40 transcriptional complexes [3]. Similarly, F6OMT promoters in O. basilicum contain cis-acting elements responsive to light and jasmonate, implicating phytohormones in pathway modulation [4].

Environmental Factors Influencing Biosynthesis

Ultraviolet (UV) radiation and pathogen attack upregulate the expression of F6H and F7GAT genes in epidermal tissues. For instance, UV-B exposure increased transcript levels of UGT88D6 in S. indicum petals by 4.2-fold, correlating with enhanced hispidulin 7-glucuronide accumulation [3]. Nitrogen limitation also stimulates flavonoid production, as observed in A. majus, where low-nitrogen conditions elevated F7GAT activity by 38% [3].

Developmental Regulation in Plants

Hispidulin 7-glucuronide biosynthesis is developmentally regulated, peaking during flowering and seed maturation. In S. baicalensis, F7GAT transcripts are undetectable in roots but highly abundant in flowers and young leaves, aligning with tissue-specific metabolite profiles [3]. Similarly, F6OMT activity in O. basilicum trichomes increases 3-fold during the transition from vegetative to reproductive growth, ensuring targeted production of methylated flavones in glandular structures [4].

Natural Source Extraction Techniques

Solvent-Based Extraction Methods

Methanol-Based Extraction Systems

Methanol extraction represents the most extensively employed solvent-based method for isolating hispidulin 7-glucuronide from plant sources. Research conducted on various Salvia species demonstrated that 80% methanol extraction achieved optimal recovery of phenolic compounds including hispidulin 7-glucuronide [1] [2]. The high polarity of methanol enables efficient extraction of glucuronide conjugates while maintaining compound stability during the extraction process.

Acetonitrile-Methanol Extraction Protocols

Advanced extraction protocols utilizing acetonitrile-methanol combinations (9:1 v/v) have demonstrated superior extraction efficiency for hispidulin 7-glucuronide from biological matrices. This solvent system achieved the highest extraction recovery rates in plasma samples, with protein precipitation effectiveness exceeding 90% [3] [4]. The methodology involves vortex mixing for 1 minute followed by centrifugation at 13,000 rpm at 4°C, resulting in clean extracts suitable for analytical determination.

Ethanol and Aqueous Extraction Methods

Ethanol extraction systems provide an alternative approach for hispidulin 7-glucuronide isolation, particularly advantageous for large-scale applications. Water-based extraction methods, while environmentally friendly and cost-effective, demonstrate lower extraction efficiency compared to organic solvents but remain valuable for initial extraction steps [5]. The combination of ethanol and water in gradient extraction protocols has shown promise for selective compound recovery.

Ethyl Acetate Fractionation

Ethyl acetate extraction specifically targets flavonoid compounds, including hispidulin 7-glucuronide, through selective partitioning. Research on Centipeda minima demonstrated that ethyl acetate extracts contained hispidulin 7-glucuronide as a major active constituent, with subsequent purification achieving high compound purity [6]. This selective extraction approach minimizes co-extraction of interfering compounds.

Ultrasonic-Assisted Extraction Enhancement

Ultrasonic extraction techniques significantly improve the efficiency of hispidulin 7-glucuronide recovery from plant matrices. The cavitation effects generated by ultrasonic waves enhance cell wall disruption and mass transfer, leading to increased extraction yields in reduced processing times [7] [8]. This method proves particularly effective when combined with methanol or ethanol solvent systems.

Fractionation and Purification Strategies

Column Chromatography Purification

Silica gel column chromatography serves as the primary purification method for hispidulin 7-glucuronide isolation following initial extraction. The separation process utilizes gradient elution systems with methanol-chloroform mixtures (3:97 to higher methanol concentrations) to achieve compound fractionation [6] [9]. This technique enables separation of hispidulin 7-glucuronide from structurally related compounds and other plant metabolites.

High-Performance Liquid Chromatography Purification

Preparative HPLC systems provide superior resolution for hispidulin 7-glucuronide purification, achieving purities exceeding 95% in single-step separations. Reversed-phase HPLC columns with C18 stationary phases and gradient elution using acetonitrile-water mobile phases enable efficient compound isolation [4] [10] [11]. The method allows for precise control of retention times and peak resolution.

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography (HSCCC) represents an advanced purification technique for hispidulin 7-glucuronide isolation. This method achieved purities exceeding 95% as determined by HPLC analysis, with successful application to Salvia plebeia extracts [6] [9]. The technique utilizes two-phase solvent systems and centrifugal force to achieve separation without solid support matrices.

Solid Phase Extraction Optimization

Solid phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cm³) demonstrated recovery rates exceeding 80% for hispidulin 7-glucuronide from biological samples [12] [13]. The method involves sample loading, washing with aqueous solutions, and elution with organic solvents to achieve selective compound recovery with minimal matrix interference.

Fractionation Using Polyamide Columns

Polyamide column chromatography provides selective fractionation of phenolic compounds including hispidulin 7-glucuronide. This technique removes major interfering compounds while concentrating target metabolites, improving subsequent analytical determination [14]. The method utilizes the specific binding affinity of polyamide for phenolic compounds.

Magnetic Separation Techniques

Advanced purification strategies incorporate magnetic separation systems using Fe₃O₄@graphene oxide supports. These systems enable easy separation of immobilized catalysts from reaction products while maintaining high purification efficiency [15] [16] [17]. The magnetic properties facilitate rapid catalyst recovery and product isolation.

Chemical Synthesis Approaches

Conventional Synthesis Methods

Semi-Synthetic Approaches from Scutellarin

Semi-synthetic methodologies represent the most established approach for hispidulin 7-glucuronide synthesis, utilizing scutellarin as the natural precursor. Research demonstrated that seven-step synthesis procedures achieved overall yields ranging from 6.3% to 10.7% [18] [19] [20]. The process involves selective protection of hydroxyl groups, methylation at the 6-position, and subsequent deprotection to yield the target compound.

The synthesis pathway initiates with scutellarin isolation from plant sources, followed by regioselective methylation using appropriate methylating agents. However, large-scale synthesis applications face limitations due to the tedious purification procedures required for scutellarin isolation from plants, restricting practical implementation [18] [20].

Total Synthesis from Commercial Precursors

Baker-Venkataraman Rearrangement Strategy

Advanced synthetic approaches employ the Baker-Venkataraman rearrangement for hispidulin 7-glucuronide synthesis. This methodology provides improved overall yields compared to previous methods through better reaction control and optimized reaction conditions [18] [20]. The process involves the preparation of specific acetophenone and benzoic acid derivatives, followed by rearrangement and cyclization reactions.

Conventional Organic Synthesis Methods

Traditional organic synthesis approaches utilize well-established chemical transformations including protection-deprotection sequences, selective methylation, and cyclization reactions. These methods typically achieve moderate to low yields but provide reliable synthetic routes when starting materials are readily available [18] [21] [20]. The processes require multiple purification steps and careful optimization of reaction conditions.

Claisen-Schmidt Condensation Procedures

Claisen-Schmidt condensation reactions form key steps in hispidulin 7-glucuronide synthesis, involving the reaction of appropriately substituted acetophenones with benzaldehyde derivatives. The resulting chalcones undergo oxidative cyclization to form the flavone structure, with subsequent functional group modifications to introduce the glucuronide moiety [18] [20].

Radiochemical Synthesis for Labeled Compounds

Carbon-14 Labeled Synthesis

Radiochemical synthesis of ²¹⁴C-labeled hispidulin 7-glucuronide provides essential research tools for metabolic and pharmacokinetic studies. The synthesis utilizes ²¹⁴C-labeled precursors incorporated at specific positions within the molecule, typically at the methoxy group or the flavone backbone [18] [21] [20]. The process achieves high isotopic purity despite lower chemical yields.

Deuterium-Labeled Derivative Synthesis

Deuterium incorporation into hispidulin 7-glucuronide creates metabolically stable derivatives with enhanced pharmacological properties. The synthesis involves replacement of OCH₃ groups with OCD₃ at the 6-position, potentially reducing metabolic liability [20]. This modification meets criteria for new chemical entity (NCE) development under regulatory guidelines.

Tritium Labeling Methodologies

Tritium-labeled hispidulin 7-glucuronide synthesis enables high-sensitivity detection in biological studies. The labeling process typically involves catalytic tritiation of specific positions within the molecule, requiring specialized equipment and safety protocols [18] [21] [20]. The resulting compounds demonstrate high specific activity suitable for trace analysis.

Isotope Exchange Reactions

Isotope exchange methodologies provide alternative routes for labeled compound synthesis. These processes involve exchange of hydrogen atoms with deuterium or tritium under specific reaction conditions, enabling incorporation of isotopic labels without extensive synthetic modifications [20]. The methods require careful optimization to achieve high isotopic incorporation.

Synthetic Route Optimization for Labeled Compounds

Synthetic routes for labeled hispidulin 7-glucuronide require specialized optimization to minimize isotope loss and maximize retention of radioactive or stable isotope labels. The processes involve modified reaction conditions, alternative reagents, and specialized purification techniques to maintain isotopic integrity [18] [21] [20].

Biotechnological Production Strategies

Plant Cell Culture Systems

Medicago truncatula Cell Culture Systems

Plant cell culture systems represent promising biotechnological approaches for hispidulin 7-glucuronide production. Research on Medicago truncatula cell cultures demonstrated the accumulation of hispidulin and related compounds following yeast elicitor treatment [22]. The system achieved coordinate induction of specific peroxidases (MtPRX1, MtPRX2, and MtPRX3) that catalyze the formation of hispidulin derivatives.

Callus Culture Optimization

Callus culture systems for Millingtonia hortensis achieved enhanced hispidulin production through optimized culture conditions. The combination of Indole-3-acetic acid and Kinetin (5:5 mg/L) resulted in highest callus biomass production, with hispidulin concentrations reaching 8.21 ± 0.42% w/w after 9 weeks [23] [16]. The addition of 100 g/L Polyethylene Glycol (PEG) as a stress inducer further enhanced secondary metabolite production.

Suspension Culture Systems

Suspension culture systems provide continuous production capabilities for hispidulin 7-glucuronide synthesis. These systems demonstrate higher productivity compared to static cultures and enable scalable production for commercial applications [23] [16]. The liquid culture environment facilitates improved nutrient transport and metabolite accumulation.

Elicitor-Induced Production Enhancement

Elicitor treatment significantly enhances hispidulin 7-glucuronide production in plant cell cultures. Yeast elicitor application resulted in 50-fold increases in hispidulin accumulation in culture media, while fungal extracts from Aspergillus terreus achieved 1.8% increases in production [22] [23]. The elicitor treatment activates secondary metabolite biosynthesis pathways.

Stress-Induced Secondary Metabolite Production

Abiotic stress conditions, including temperature stress (18°C incubation) and osmotic stress (PEG treatment), significantly enhance hispidulin production in plant cell cultures. The stress responses activate defense mechanisms that increase secondary metabolite accumulation as protective compounds [23] [16].

Enzymatic Synthesis Methods

Glucuronosyltransferase-Mediated Synthesis

Enzymatic synthesis utilizing glucuronosyltransferase enzymes provides selective and efficient routes for hispidulin 7-glucuronide production. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hispidulin, forming the glucuronide conjugate under mild reaction conditions [22] [24] [25]. The enzymatic approach offers high selectivity and minimal side product formation.

Immobilized Enzyme Systems

Immobilized enzyme systems using rhamnosidase on Fe₃O₄@graphene oxide supports demonstrate high conversion efficiency for related glucuronide synthesis. The immobilization process utilizes genipin as a green cross-linker, providing good enzyme stability and reusability [15] [16] [17]. The magnetic separation capabilities enable easy catalyst recovery and product isolation.

β-Glucuronidase Applications

β-Glucuronidase enzymes facilitate selective cleavage of glucuronide bonds, enabling biotransformation approaches for hispidulin 7-glucuronide synthesis. The enzymes demonstrate substrate specificity and operate under physiological conditions, making them suitable for bioconversion processes [21] [22] [24].

Peroxidase-Catalyzed Reactions

Peroxidase enzymes, particularly MtPRX1 and MtPRX2, demonstrate aurone synthase activity and participate in hispidulin derivative formation. These enzymes catalyze oxidative transformations that generate hispidulin compounds from isoliquiritigenin precursors [22]. The enzymatic reactions occur under mild conditions and demonstrate high product selectivity.

Enzyme Kinetic Optimization

Enzymatic synthesis optimization involves kinetic parameter determination including Km and Vmax values for target enzymes. The optimization process considers pH effects, temperature sensitivity, and substrate concentrations to achieve maximum conversion efficiency [15] [16] [17]. The reusability studies demonstrate catalyst stability over multiple reaction cycles.

Heterologous Expression in Microbial Hosts

Escherichia coli Expression Systems

Heterologous expression in Escherichia coli provides cost-effective production of enzymes involved in hispidulin 7-glucuronide synthesis. Recombinant peroxidases (MtPRX1, MtPRX2, and MtPRX3) expressed in E. coli demonstrated aurone synthase activity and substrate specificity for hispidulin precursors [22] [25]. The expression systems enable large-scale enzyme production for biotechnological applications.

Fungal Expression Platforms

Fungal expression systems, particularly Phellinus igniarius, demonstrate natural capacity for hispidulin derivative production. Proteomic analysis identified 270 differentially expressed proteins related to hispidulin biosynthesis, including dehydrogenases, oxidoreductases, and ATP synthases [25]. The systems provide natural metabolic pathways for compound synthesis.

Yeast Expression Systems

Yeast expression platforms offer eukaryotic protein folding capabilities and post-translational modifications necessary for functional enzyme production. These systems demonstrate higher protein yields compared to bacterial systems and provide native enzyme conformations [25] [26]. The platforms enable scalable production of complex biosynthetic enzymes.

Metabolic Engineering Approaches

Metabolic engineering strategies involve genetic modifications to enhance hispidulin 7-glucuronide production in microbial hosts. The approaches include overexpression of biosynthetic enzymes, elimination of competing pathways, and optimization of precursor availability [25] [26] [27]. The engineered systems demonstrate enhanced production capabilities compared to native organisms.

Fermentation Optimization